SDZ SER 082 fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

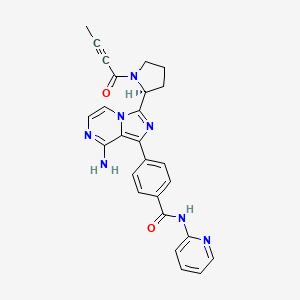

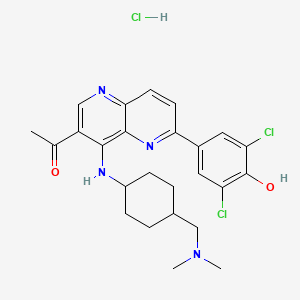

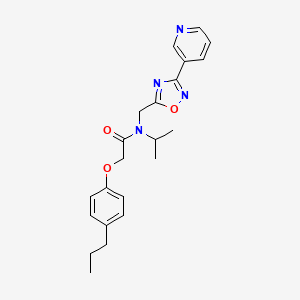

SDZ SER 082 fumarate: is a selective antagonist for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, with low affinity for 5-hydroxytryptamine 1A receptors . It is an experimental compound primarily used in research for its potential therapeutic effects on the central nervous system, including the treatment of depression and other skin conditions .

Scientific Research Applications

SDZ SER 082 fumarate has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine receptors.

Biology: The compound is studied for its effects on the central nervous system and its potential therapeutic applications.

Medicine: Research focuses on its potential use in treating depression and other neurological conditions.

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

SDZ SER 082 fumarate interacts with gamma-aminobutyric acid (GABA), possibly by inhibiting GABA transporter activity . This interaction suggests that this compound may play a role in modulating neurotransmitter systems in the brain .

Cellular Effects

This compound has anti-inflammatory properties, which may be due to its ability to block the release of proinflammatory cytokines like IL-6, TNF-α, and IL-8 . This suggests that this compound can influence cellular function by modulating inflammatory responses .

Molecular Mechanism

This compound is a selective 5-HT 2B/2C receptor antagonist with low affinity for 5-HT 1A receptors . It inhibits [3 H]-mesulergine binding to 5-HT 2C receptors , suggesting that it exerts its effects at the molecular level by interacting with these receptors .

Preparation Methods

The synthetic routes and reaction conditions for SDZ SER 082 fumarate are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of this compound is C19H24N2O4, and its molecular weight is 344.4 g/mol .

Chemical Reactions Analysis

SDZ SER 082 fumarate undergoes various chemical reactions, including:

Reduction: Similar to oxidation, reduction reactions can occur, but specific reagents and conditions are not extensively covered.

Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include standard laboratory chemicals and controlled environments to ensure the stability and integrity of the compound .

Comparison with Similar Compounds

SDZ SER 082 fumarate is unique due to its selective antagonism of 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. Similar compounds include:

Ketanserin: A selective antagonist for 5-hydroxytryptamine 2A receptors.

Ritanserin: Another selective antagonist for 5-hydroxytryptamine 2A receptors.

SB-200646: A selective antagonist for 5-hydroxytryptamine 2B receptors.

These compounds share similar receptor targets but differ in their selectivity and affinity for various 5-hydroxytryptamine receptor subtypes .

Properties

IUPAC Name |

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUZZRDHJMOLTN-MRYVXRNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)